Troriluzole

Description

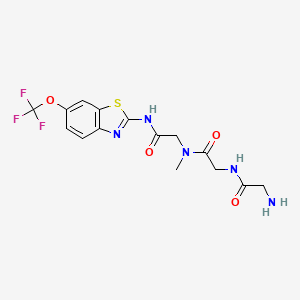

Structure

3D Structure

Propriétés

Numéro CAS |

1926203-09-9 |

|---|---|

Formule moléculaire |

C15H16F3N5O4S |

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25) |

Clé InChI |

YBZSGIWIPOUSHY-UHFFFAOYSA-N |

SMILES canonique |

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BHV-4157; troriluzole. |

Origine du produit |

United States |

Theoretical Framework of Glutamate Dysregulation in Neurological Pathophysiology

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for a vast array of physiological processes, including synaptic transmission, plasticity, learning, and memory. mdpi.commednexus.orgmdpi.com The precise regulation of glutamate concentrations at the synapse is critical for normal brain function. mdpi.com This delicate balance is maintained by mechanisms including clearance from the synaptic cleft by excitatory amino acid transporters (EAATs), which are located on both neurons and surrounding glial cells. mdpi.comresearchgate.net

A disruption in this homeostasis can lead to excessive glutamate accumulation in the synapse. mdpi.com This overabundance pathologically stimulates glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of calcium ions into neurons. mdpi.commednexus.org This process, termed "excitotoxicity," triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal damage and death. mdpi.commednexus.org This concept of glutamate-mediated excitotoxicity is a central theoretical framework in understanding the pathophysiology of numerous neurological and psychiatric disorders. mdpi.comresearchgate.net Research has implicated glutamatergic dysregulation and excitotoxicity as contributing factors in conditions such as Alzheimer's disease, Parkinson's disease, spinocerebellar ataxia, and obsessive-compulsive disorder. onderzoekmetmensen.nlmdpi.comnih.gov

Evolution of Glutamate Modulators in Neurobiological Research

The recognition of glutamate's role in excitotoxicity spurred significant research into compounds that could modulate the glutamatergic system. frontiersin.org Early research, dating back to the 1950s, first proposed the excitatory actions of glutamate (B1630785) in the central nervous system. frontiersin.orgnih.gov Over the subsequent decades, as the mechanisms of excitotoxicity became clearer, the focus shifted to developing agents that could counteract excessive glutamate activity. mednexus.orgresearchgate.net

The first generations of glutamate modulators were often broad-acting antagonists of glutamate receptors. frontiersin.org While effective at blocking excitotoxic pathways in preclinical models, their lack of specificity often presented challenges for research applications. neurology.org The development of more selective agents for different glutamate receptor subtypes (e.g., NMDA, AMPA, and metabotropic glutamate receptors) represented a significant step forward, allowing researchers to dissect the specific roles of these signaling pathways. neurology.orgpatsnap.com

One such modulator is riluzole (B1680632), a benzothiazole (B30560) derivative approved in 1995. biohaven.com Riluzole's mechanism involves inhibiting voltage-dependent sodium channels and modulating synaptic glutamate levels. medscape.com While a valuable tool, research with riluzole identified several limitations that prompted the development of next-generation compounds. biorxiv.orgbiohaven.com These limitations included high pharmacokinetic variability, a significant negative food effect on absorption, and a metabolic profile characterized by high first-pass metabolism in the liver. biohaven.comclinicaltrials.gov These factors created complexities in maintaining consistent exposures in research subjects, driving the scientific rationale for creating a more optimized compound.

Preclinical Research Investigating Troriluzole S Biological Effects

In Vitro Studies and Cellular Models

Analysis of Glutamate (B1630785) Uptake Kinetics in Cell Cultures

Troriluzole's primary mechanism involves modulating glutamate, the main excitatory neurotransmitter in the human body. prnewswire.com It enhances the uptake of glutamate from the synapse by increasing the expression and function of excitatory amino acid transporters (EAATs) on glial cells. prnewswire.combiocat.com These transporters are crucial for clearing glutamate from the synaptic cleft. prnewswire.com The parent compound, riluzole (B1680632), has been shown to increase glutamate uptake in a dose-dependent manner in cell lines expressing rat glutamate transporters GLAST, GLT-1, and EAAC1. researchgate.net Kinetic analysis revealed that riluzole increases the apparent affinity of the transporters for glutamate. researchgate.net This action may help buffer excessive extracellular glutamate under pathological conditions, suggesting that the neuroprotective effects could be partly due to this enhanced uptake. researchgate.net

Effects on Vesicular Glutamate Transporter (VGlut) Expression

Studies on hippocampal cultures from 3xTg-AD mice, a model for Alzheimer's disease, have shown that these cultures exhibit an increase in the vesicular glutamate transporter 1 (VGlut1). biorxiv.orgnih.gov This increase is associated with a rise in glutamate release. biorxiv.orgnih.gov Treatment with this compound has been found to reduce the expression of VGlut1 in these models. biorxiv.orgresearchgate.netneurosciencenews.com In a study using the rTg4510 mouse model of tauopathy, hippocampal cultures showed a 40% increase in VGlut1 levels. biorxiv.org This was not due to an increased probability of vesicle exocytosis or a larger vesicle pool size but was directly related to more VGlut1 transporters per synaptic vesicle. biorxiv.org this compound may inhibit the pathway through which the P301L tau mutation leads to an increase in VGlut1. biorxiv.org

Impact on Basal and Evoked Glutamate Release in Neuronal Preparations

In neuronal preparations from 3xTg-AD mice, both basal and potassium chloride (KCl)-evoked glutamate release were found to be elevated in all hippocampal subregions (dentate gyrus, CA3, and CA1). researchgate.net Treatment with this compound significantly attenuated this increase in both basal and evoked glutamate release. nih.govresearchgate.netneurosciencenews.com For instance, in the CA1 region, this compound treatment reduced the significant increase in the amplitude of KCl-evoked glutamate release. researchgate.net The parent compound, riluzole, also demonstrates the ability to reduce neuronal glutamate release. nih.gov

In Vivo Animal Models of Neurological Conditions

Models of Neurodegenerative Disorders

In the 3xTg-AD mouse model, which exhibits both amyloid-beta (Aβ) and tau pathology, this compound has demonstrated several beneficial effects. biorxiv.orgnih.gov Treatment of these mice from 5 to 9 months of age with this compound led to a reduction in elevated VGlut1 levels in the hippocampus. researchgate.net This was accompanied by a decrease in both basal and evoked glutamate release in the dentate gyrus, CA3, and CA1 regions of the hippocampus. researchgate.net

The 3xTg-AD mouse model is characterized by the presence of three mutations associated with familial Alzheimer's disease: APPswe, PSEN1 M146V, and MAPT P301L. biorxiv.org Studies using this model have shown that presynaptic alterations are early events in the disease process. biorxiv.orgnih.gov For example, hippocampal cultures from these mice show increased VGlut1 expression and a larger synaptic vesicle pool size, which may be linked to Aβ pathology. biorxiv.orgnih.gov this compound treatment in these mice not only normalized glutamatergic deficits but also rescued cognitive impairments. biorxiv.orgneurosciencenews.com

It's noteworthy that while riluzole treatment in the APP/PS1 mouse model also resulted in decreased basal and stimulus-evoked glutamate release and improved cognitive function, it did not alter Aβ plaque accumulation. biorxiv.org

Interactive Data Table: Effect of this compound on Glutamate Levels in 3xTg-AD Mice

| Hippocampal Subregion | Condition | Observation | Reference |

| Dentate Gyrus (DG) | Vehicle-treated 3xTg | Significantly increased tonic glutamate levels | researchgate.net |

| This compound-treated 3xTg | Attenuation of increased tonic glutamate levels | researchgate.net | |

| CA3 | Vehicle-treated 3xTg | Significantly increased tonic glutamate levels | researchgate.net |

| This compound-treated 3xTg | Attenuation of increased tonic glutamate levels | researchgate.net | |

| CA1 | Vehicle-treated 3xTg | Significantly increased tonic glutamate levels | researchgate.net |

| This compound-treated 3xTg | Attenuation of increased tonic glutamate levels | researchgate.net | |

| CA1 | Vehicle-treated 3xTg | Significant increase in amplitude of KCl-evoked glutamate release | researchgate.net |

| This compound-treated 3xTg | Reduction of the significant increase in amplitude of glutamate release | researchgate.net |

Interactive Data Table: Effect of this compound on VGlut1 Levels in 3xTg-AD Mice

| Hippocampal Subregion | Condition | Observation | Reference |

| Dentate Gyrus (DG) | 3xTg Mice | Elevated VGlut1 levels | researchgate.net |

| This compound-treated 3xTg | Decreased VGlut1 levels | researchgate.net | |

| CA3 | 3xTg Mice | Elevated VGlut1 levels | researchgate.net |

| This compound-treated 3xTg | Decreased VGlut1 levels | researchgate.net | |

| CA1 | 3xTg Mice | Elevated VGlut1 levels | researchgate.net |

| This compound-treated 3xTg | Decreased VGlut1 levels | researchgate.net |

Alzheimer's Disease (AD) Models

Impact on Glutamatergic Deficits in AD Murine Models (e.g., 3xTg-AD, APP/PS1 mice)

A growing body of evidence suggests that early stages of Alzheimer's disease are characterized by an overactivity of glutamatergic synapses, leading to pathological levels of glutamate. nih.govnrtimes.co.ukeurekalert.org Preclinical studies in AD murine models have demonstrated that this compound can effectively modulate this glutamatergic hyperactivity.

In the 3xTg-AD mouse model, which exhibits both amyloid-beta (Aβ) and tau pathology, treatment with this compound has been shown to address these presynaptic dysfunctions. nih.govbiorxiv.orgdntb.gov.ua Research indicates that hippocampal cultures from these mice show an increase in the vesicular glutamate transporter 1 (VGlut1), which is associated with a subsequent increase in glutamate release. nih.govdntb.gov.ua Treatment with this compound effectively reduced the expression of VGlut1, leading to a decrease in both basal and stimulus-evoked glutamate release in the hippocampus. nih.govbiorxiv.orgdntb.gov.uaresearchgate.net Specifically, tonic glutamate levels, which were significantly increased in all hippocampal subregions (dentate gyrus, CA3, and CA1) of vehicle-treated 3xTg mice, were attenuated by this compound treatment. researchgate.net

Similarly, studies involving riluzole, the active metabolite of this compound, in the APP/PS1 mouse model also found that treatment resulted in decreased basal and stimulus-evoked glutamate release. biorxiv.org These findings collectively suggest that presynaptic glutamatergic alterations are an early event in AD pathology and represent a viable target for therapeutic intervention with glutamate-modulating compounds like this compound. nih.govbiorxiv.orgneurosciencenews.com

Table 1: Impact of this compound on Glutamatergic Deficits in AD Murine Models

| AD Model | Key Glutamatergic Deficit | Effect of this compound/Riluzole | Reference |

|---|---|---|---|

| 3xTg-AD | Increased VGlut1 expression | Reduced VGlut1 expression | nih.govbiorxiv.orgdntb.gov.ua |

| 3xTg-AD | Increased basal and evoked glutamate release | Decreased glutamate release | nih.govbiorxiv.orgdntb.gov.uaresearchgate.net |

| 3xTg-AD | Increased synaptic glutamate levels | Significant reduction in synaptic glutamate levels | nrtimes.co.ukneurosciencenews.comshorthandstories.com |

| APP/PS1 | Elevated extracellular glutamate and stimulus-evoked glutamate release | Decreased basal and stimulus-evoked glutamate release (with Riluzole) | biorxiv.org |

Effects on Amyloid and Tau Pathology in Preclinical Models

Beyond its impact on glutamatergic signaling, research indicates that this compound may also rescue aspects of amyloid and tau pathology, the two hallmark proteinopathies of Alzheimer's disease. nih.govbiorxiv.orgdntb.gov.ua Studies in 3xTg-AD mice, which are engineered to develop both plaques and tangles, have provided evidence for these effects.

Treatment with riluzole, the active form of this compound, was shown to reduce amyloid-beta (Aβ) deposition and tau hyperphosphorylation in the brains of 3xTg AD mice. researchgate.netresearchgate.net Further investigation using an ELISA assay confirmed that hippocampal Aβ42 levels were reduced in 3xTg mice following this compound treatment. researchgate.net Immunohistochemistry analyses also demonstrated a reduction in the intensity of 6e10 staining, which detects Aβ, in the hippocampus of treated mice. researchgate.net

Regarding tau pathology, Western blot analysis of hippocampal lysate from 3xTg mice revealed that this compound treatment led to a reduction in the relative ratio of PHF-1, a marker for hyperphosphorylated tau. researchgate.net Interestingly, one study noted that while hippocampal cultures from 3xTg mice exhibited increased VGlut1 similar to tau-only mouse models, the synaptic vesicle pool size was also increased, an effect previously seen in Aβ models but not tau models. nih.gov This suggests that Aβ and tau may have distinct effects on presynaptic terminals and that this compound's mechanism may address pathological changes driven by both proteins. nih.govbiorxiv.org

Table 2: Effects of this compound on Amyloid and Tau Pathology

| Pathology | Model | Observed Effect of this compound/Riluzole | Reference |

|---|---|---|---|

| Amyloid-beta (Aβ) Deposition | 3xTg-AD | Reduced Aβ deposition | researchgate.netresearchgate.net |

| Hippocampal Aβ42 Levels | 3xTg-AD | Reduced levels as assessed by ELISA | researchgate.net |

| Tau Hyperphosphorylation (PHF-1) | 3xTg-AD | Reduced tau hyperphosphorylation | researchgate.netresearchgate.net |

Restoration of Synaptic Integrity and Cognitive Function in AD Animal Models

The molecular and pathological changes addressed by this compound translate into functional improvements at the synaptic and cognitive levels in AD animal models. eurekalert.orgneurosciencenews.com The restoration of glutamatergic homeostasis is closely linked to the rescue of synaptic function and, consequently, cognitive performance. forbes.comveeva.com

In 3xTg-AD mice, treatment with this compound successfully restored cognitive deficits. nih.govbiorxiv.orgdntb.gov.uaneurosciencenews.com These treated mice demonstrated tangible improvements in memory and learning, performing better in cognitive tasks such as navigating mazes. nrtimes.co.ukeurekalert.orgshorthandstories.com These behavioral improvements indicate that their cognitive functions were restored. nrtimes.co.ukeurekalert.orgshorthandstories.com The mechanism underlying these benefits is thought to be the protection of the brain at a fundamental level, starting with the correction of molecular changes like excessive glutamate and brain hyperactivity, which leads to improved cognitive abilities. eurekalert.orgnews-medical.net

Studies with riluzole in other AD models, including the TauP301L and AβPP/PS1 mice, have shown similar outcomes, where attenuating glutamate release and uptake in the hippocampus was associated with enhanced cognitive performance. researchgate.netnih.gov These findings support the hypothesis that modulating glutamate can protect synaptic function, which is highly correlated with the memory and thinking problems characteristic of Alzheimer's disease. forbes.com

Spinocerebellar Ataxia (SCA) Models

Spinocerebellar ataxias (SCAs) are a group of hereditary neurodegenerative diseases characterized by the progressive loss of balance and coordination due to the degeneration of the cerebellum. clinicaltrials.govbiohaven.com Glutamate dysregulation is a documented feature of SCA, making glutamate modulators like this compound a promising therapeutic avenue. biohaven.com

Mechanistic Basis for Motor Function and Coordination Improvements in Ataxia Models

The primary mechanism of action for this compound in SCA is the reduction of synaptic glutamate levels. biohaven.com It achieves this by augmenting the expression and function of excitatory amino acid transporters (EAATs), which are located on glial cells and are crucial for clearing glutamate from the synapse. clinicaltrials.govbiohaven.com This action directly addresses the glutamate-driven excitotoxicity that contributes to Purkinje cell dysfunction and the motor symptoms of ataxia. biohaven.comnih.gov

The active metabolite, riluzole, is also known to have pleiotropic effects, including the potential activation of small-conductance calcium-activated potassium channels, which may contribute to its therapeutic benefit. clinicaltrials.gov In preclinical rat models of ataxia, riluzole administration halted the development of ataxia and partially improved motor behavior. nih.gov In clinical trials involving human patients with various forms of cerebellar ataxia, riluzole treatment led to statistically significant improvements in scores on the International Cooperative Ataxia Rating Scale (ICARS) and the Scale for the Assessment and Rating of Ataxia (SARA), with benefits seen in static function, kinetic function, and dysarthria. nih.gov More recently, a phase 3 trial of this compound utilized a novel, video-based machine learning system to assess gait. The analysis showed that at 48 weeks, participants receiving this compound had a significant improvement in their tandem walk quality compared to those on placebo, providing an objective measure of improved motor control. nih.govspringermedicine.com

Investigation of Neuroprotective Mechanisms Against Cerebellar Degeneration

This compound's therapeutic action in SCA is believed to extend beyond symptomatic relief to include neuroprotective effects against the underlying cerebellar degeneration. While the complete mechanism is not fully understood, it is hypothesized that by reducing glutamate-mediated excitotoxicity, the drug protects vulnerable cerebellar neurons, particularly Purkinje cells, from progressive damage and death. clinicaltrials.govnih.gov

In animal models, this neuroprotective effect has been observed directly. Administration of riluzole in ataxic rat models almost completely protected cerebellar Purkinje cells from degeneration. nih.gov Histological examination revealed that riluzole-treated rats maintained a normal Purkinje cell morphology compared to the scattered and irregular cells seen in untreated ataxic rats. nih.gov This preservation of cerebellar architecture is thought to be the basis for halting the progression of ataxic symptoms in these models. nih.gov By protecting Purkinje cells, this compound may slow the atrophy of the cerebellum, a key pathological feature of SCA. youtube.com

Glioblastoma Models

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults. nih.gov Emerging research highlights a pathological interplay between neurons and glioblastoma cells, where neuronal activity, driven by the neurotransmitter glutamate, can fuel tumor growth. gbmnetwork.org Glioblastoma cells, in turn, secrete glutamate, creating a vicious cycle of neuronal hyperexcitability and tumor progression. gbmnetwork.org

Preclinical studies are investigating this compound's potential to disrupt this malignant cycle. In a murine model of glioblastoma, this compound was found to decrease glutamate levels within the tumor microenvironment and increase survival. gbmnetwork.org Researchers are testing the hypothesis that by targeting glutamatergic signaling, this compound can decrease neuron-to-glioblastoma signaling and thereby reduce tumor growth. gbmnetwork.org

One study using the GL261 glioblastoma mouse model showed that a glutamate regulator, BHV-4157 (an alternative name for this compound), had a synergistic effect when combined with an anti-PD1 immune checkpoint inhibitor. mdpi.com this compound is currently being evaluated in the adaptive GBM AGILE clinical trial to further assess its efficacy as a glutamate-modulating therapy for glioblastoma. aacrjournals.org

Table 3: Preclinical Findings for this compound in Glioblastoma Models

| Model | Mechanism Investigated | Observed Effect | Reference |

|---|---|---|---|

| Murine Glioblastoma Model | Disruption of neuron-glioblastoma glutamatergic signaling | Decreased glutamate in tumor microenvironment; increased survival | gbmnetwork.org |

| GL261 Glioblastoma Mouse Model | Combination therapy with anti-PD1 | Synergistic effect with immune checkpoint inhibitor | mdpi.com |

Influence on Glutamate Dynamics within the Tumor Microenvironment in Murine Models

Models of Neuropsychiatric Disorders

The therapeutic potential of this compound is also being explored in preclinical models of neuropsychiatric conditions where glutamatergic dysfunction is implicated.

The rationale for investigating this compound in Generalized Anxiety Disorder (GAD) is based on preclinical and clinical studies that point to glutamatergic hyperactivity in the disorder's pathogenesis. clinicaltrials.gov Preclinical evidence with riluzole, the active metabolite of this compound, has shown rapid-acting antianxiety effects in multiple animal models. clinicaltrials.gov

Preclinical studies with riluzole have demonstrated anxiolytic effects. For instance, riluzole antagonized the anxiogenic properties of beta-carboline FG 7142 and showed anxiolytic effects in the rat-conditioned emotional response model of anxiety. nih.gov While these findings are with the active metabolite, they provide the basis for the investigation of this compound in GAD. clinicaltrials.gov The development of this compound for GAD is supported by this preclinical evidence suggesting that modulating glutamate may be a viable therapeutic strategy for anxiety disorders. prnewswire.combiospace.com

The investigation of this compound for Obsessive-Compulsive Disorder (OCD) is rooted in preclinical, genetic, and neuroimaging studies that suggest a role for glutamatergic hyperactivity in the pathophysiology of the disorder. nih.gov Various animal models are utilized to study the compulsive-like behaviors relevant to OCD, including genetically modified mice and pharmacologically induced models. frontiersin.orgconductscience.commdpi.com These models are crucial for understanding the neurobiological underpinnings of the disorder and for testing novel therapeutic agents. nih.gov The involvement of the cortico-striato-thalamo-cortical (CSTC) circuits and glutamatergic dysfunction are key areas of focus in these preclinical models. nih.govmdpi.com The development of this compound for OCD is based on the hypothesis that its glutamate-modulating properties could be beneficial in this context.

Obsessive-Compulsive Disorder (OCD) Models (Preclinical Animal Studies)

Role in Normalizing Brain Glutamate Levels in OCD Hypotheses

A growing body of evidence from preclinical, genetic, and neuroimaging studies suggests that glutamatergic system dysfunction, specifically hyperactivity, may play a significant role in the pathophysiology of Obsessive-Compulsive Disorder (OCD). onderzoekmetmensen.nlbiohaven.comnih.gov Functional studies have pointed towards a hyperglutamatergic state within the cortico-striatal-thalamo-cortical (CSTC) circuits of individuals with OCD. nih.gov This hypothesis provides a rationale for investigating glutamate-modulating agents as potential therapeutic interventions.

This compound's primary mechanism of action is the modulation of glutamate, the most abundant excitatory neurotransmitter in the human body. clinicaltrials.eudrugdiscoverynews.com Preclinical research indicates that this compound normalizes synaptic glutamate levels. biohaven.comdrugdiscoverynews.com It achieves this primarily by augmenting the expression and function of glial glutamate transporters, such as Excitatory Amino Acid Transporter 2 (EAAT2). nih.govdrugdiscoverynews.comprnewswire.com These transporters are crucial for clearing excess glutamate from the synapse. nih.govdrugdiscoverynews.comprnewswire.com By enhancing the capacity of these transporters, this compound facilitates the uptake of glutamate from the synaptic space, thereby reducing excessive glutamatergic transmission. drugdiscoverynews.comprnewswire.com This action is hypothesized to counteract the glutamatergic hyperactivity associated with OCD, potentially alleviating symptoms by restoring balance to neural circuits. onderzoekmetmensen.nldrugdiscoverynews.com this compound is a prodrug of riluzole, designed to offer improved bioavailability and pharmacokinetics. onderzoekmetmensen.nlbiohaven.comclinicaltrials.gov

| Hypothesized Pathophysiology in OCD | Preclinical Mechanism of this compound | Proposed Therapeutic Effect |

|---|---|---|

| Hyperglutamatergic state in the cortico-striatal-thalamo-cortical (CSTC) circuit. nih.gov | Increases expression and function of glial glutamate transporters (e.g., EAAT2). nih.govdrugdiscoverynews.comprnewswire.com | Normalization of synaptic glutamate levels. biohaven.comdrugdiscoverynews.com |

| Excessive synaptic glutamate levels. onderzoekmetmensen.nl | Enhances glutamate uptake and clearance from the synapse. drugdiscoverynews.comprnewswire.com | Reduction of excessive brain activity associated with OCD symptoms. clinicaltrials.eu |

| Dysfunctional glutamate signaling. nih.gov | Decreases presynaptic glutamate release. biohaven.com | Restoration of balance in glutamatergic neurotransmission. |

Other Preclinical Investigations (e.g., Melanoma Brain Metastases in Animal Models)

Beyond its investigation in neuropsychiatric disorders, preclinical studies have explored the utility of this compound and its active metabolite, riluzole, in oncology, particularly in the context of melanoma brain metastases.

One study investigated riluzole as a radio-sensitizing agent in an in vivo animal model. nih.gov In this research, human melanoma cells expressing metabotropic glutamate receptor 1 (GRM1) were orthotopically implanted in mice. nih.gov The findings demonstrated that animals receiving a combination of riluzole and radiation therapy exhibited a greater decrease in intracranial tumor growth compared to mice treated with either radiation or riluzole alone. nih.gov These results suggest that blocking glutamate signaling can enhance the efficacy of radiotherapy for melanoma brain metastases. nih.gov

More directly, this compound has been assessed in a spontaneous, immunocompetent transgenic mouse model of melanoma (TGS mice). researchgate.net This model was used for a long-term therapeutic study evaluating this compound in combination with an anti-PD-1 antibody, an immune-checkpoint inhibitor. researchgate.net The research uncovered a sex-biased treatment response, where male mice treated with this compound, either alone or with the anti-PD-1 antibody, showed improved survival. researchgate.net This survival benefit correlated with distinct changes in the tumor microenvironment, specifically involving CD8+ T-cells and CD11b+ myeloid cell populations at the tumor-stromal interface. researchgate.net This study highlights that this compound can modulate anti-tumor immune responses and provides a rationale for its combination with immunotherapy. researchgate.net

| Compound | Animal Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Riluzole (active metabolite of this compound) | Orthotopic mouse model with GRM1-expressing human melanoma xenografts. | Acted as a radio-sensitizing agent; concurrent use with radiation led to a greater decrease in intracranial tumor growth compared to either modality alone. | nih.gov |

| This compound | Spontaneous, immunocompetent transgenic mouse model of melanoma (TGS mice). | In combination with anti-PD-1 immunotherapy, resulted in a sex-biased improvement in survival in male mice. | researchgate.net |

| This compound | Spontaneous, immunocompetent transgenic mouse model of melanoma (TGS mice). | Improved survival correlated with differential CD8+ T-cell and CD11b+ myeloid cell populations in the tumor-stromal interface. | researchgate.net |

Research Methodologies Employed in Troriluzole Studies

Biochemical and Molecular Assays for Glutamate (B1630785) and Related Proteins

The primary mode of action of troriluzole involves the modulation of glutamate, the most abundant excitatory neurotransmitter in the human body. biohaven.combiohaven.com Consequently, biochemical and molecular assays are fundamental to understanding its effects. This compound is a third-generation prodrug of riluzole (B1680632), and it works by reducing synaptic glutamate levels and enhancing its uptake from the synapse. biohaven.commedchemexpress.comsmolecule.com This is achieved by augmenting the expression and function of excitatory amino acid transporters (EAATs) on glial cells. biohaven.combiohaven.com

In preclinical studies, particularly in models of Alzheimer's disease, researchers have observed that this compound treatment can reduce the expression of vesicular glutamate transporter 1 (VGlut1) in presynaptic vesicles. researchgate.netresearchgate.netbiorxiv.org This leads to an inhibition of both basal and stimulus-induced glutamate release. researchgate.netbiorxiv.org For instance, in 3xTg-AD mice, a model for Alzheimer's, this compound was shown to decrease elevated VGlut1 levels. researchgate.net Furthermore, studies have investigated the impact of this compound on proteins related to glutamate metabolism and signaling. In a study on methamphetamine dependence, this compound was found to normalize the methamphetamine-induced enhancement of glutamate carboxypeptidase II (GCPII) protein levels in the ventral tegmental area (VTA). nih.gov

In the context of oncology, particularly glioblastoma, research has focused on this compound's ability to decrease glutamate in the tumor microenvironment. gbmnetwork.org Assays in these studies measure glutamate levels and the expression of related proteins like neuroligin-3 and phosphorylated AMPA receptors, which are indicators of synaptic signaling in glioblastoma. gbmnetwork.org

Electrophysiological Techniques for Synaptic Transmission and Plasticity Assessment

Electrophysiological techniques are crucial for assessing how this compound affects synaptic communication and plasticity, which are cellular correlates of learning and memory. biorxiv.org These methods directly measure the electrical activity of neurons and the strength of their connections.

In preclinical Alzheimer's disease research using 3xTg mice, hippocampal field electrophysiology has been employed to study the effects of this compound. researchgate.netresearchgate.net Key measurements include:

Basal Synaptic Transmission: Input-output curves of field excitatory postsynaptic potential (fEPSP) slopes are measured at increasing stimulus intensities. Studies have shown that this compound can rescue deficits in basal synaptic transmission. researchgate.netresearchgate.netbiorxiv.org

Paired-Pulse Facilitation (PPF): This technique assesses short-term synaptic plasticity by delivering two closely spaced stimuli. The ratio of the second fEPSP slope to the first indicates changes in presynaptic release probability. This compound has been found to rescue alterations in PPF. researchgate.netresearchgate.netbiorxiv.org

Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses that underlies learning and memory. wikipedia.orgnih.gov It is typically induced by high-frequency stimulation, such as theta-burst stimulation (TBS). researchgate.netbiorxiv.org Research has demonstrated that this compound can rescue deficits in LTP observed in Alzheimer's disease models. researchgate.netresearchgate.netbiorxiv.org

In glioblastoma research, intraoperative electrocorticography is used to assess the effects of this compound on neuronal hyperexcitability in both preclinical models and human patients. gbmnetwork.org

Advanced Neuroimaging Modalities in Preclinical Research (e.g., GluCEST, GABACEST, ¹H-MRS)

Advanced neuroimaging techniques provide a non-invasive way to monitor neurochemical changes in the brain. In studies involving riluzole, the parent drug of this compound, several advanced magnetic resonance (MR) imaging modalities have been used to assess its effects on neurotransmitter systems in animal models of Alzheimer's disease. nih.gov

These techniques include:

Glutamate Chemical Exchange Saturation Transfer (GluCEST): This method allows for the imaging of glutamate concentration in the brain.

GABA Chemical Exchange Saturation Transfer (GABACEST): This technique is used to measure the levels of the inhibitory neurotransmitter GABA.

Proton Magnetic Resonance Spectroscopy (¹H-MRS): This provides a broader neurochemical profile, including levels of glutamate and GABA. nih.gov

Studies using these methods on 3xTg AD mice treated with riluzole have shown that the drug can modulate glutamate and GABA-related changes, and these changes correlate with improvements in cognitive function. researchgate.netnih.govresearchgate.net These findings suggest that similar imaging techniques could be valuable in preclinical research on this compound to monitor its impact on neurotransmitter homeostasis. nih.gov In glioblastoma research, magnetic resonance spectrometry imaging is also employed to measure glutamate levels in human subjects. gbmnetwork.org

Behavioral Paradigms for Cognitive and Motor Function Evaluation (e.g., Morris Water Maze, Elevated Plus Maze)

To assess the functional outcomes of this compound treatment on cognition and behavior, a variety of established behavioral paradigms are used in preclinical animal models.

Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. scitechdaily.comscantox.com Animals are placed in a pool of water and must learn the location of a hidden platform to escape. In studies with 3xTg-AD mice, this compound treatment has been shown to restore memory performance in the Morris water maze. researchgate.net Cognitive improvements in these mice, as measured by the MWM, have been correlated with changes in glutamate levels. researchgate.netnih.govresearchgate.net

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. conductscience.comnih.govnih.gov The maze consists of two open arms and two enclosed arms, and the time spent in the open arms is considered a measure of reduced anxiety. nih.gov In studies with 3xTg mice, this compound has been shown to rescue deficits in performance on the elevated plus maze. researchgate.netresearchgate.net This test has also been used in the development of other drugs targeting anxiety disorders. escholarship.org

These behavioral tests provide crucial information on whether the molecular and cellular changes induced by this compound translate into meaningful improvements in cognitive and emotional functions.

Kinematic Analysis in Animal Models (e.g., video-based gait analysis)

Kinematic analysis is an objective method used to quantify movement. mdpi.com In the context of this compound research, particularly for conditions affecting motor function like spinocerebellar ataxia (SCA), video-based kinematic analysis has emerged as a valuable tool. researchgate.netspringermedicine.com

This methodology involves:

Video Capture: Recording the movement of subjects, often during specific tasks like natural or tandem walking. researchgate.netspringermedicine.com

Pose Extraction: Using deep learning algorithms to identify and track the position of body parts from the video frames. researchgate.netspringermedicine.com

Gait Parameter Estimation: Calculating various metrics that describe the quality of movement. One such novel measure is the Pose Dispersion Index, which quantifies symmetry, balance, and stability. researchgate.netspringermedicine.com

A post hoc analysis of a phase 3 clinical trial of this compound in adults with SCA utilized this approach. The results showed that individuals treated with this compound had a significant improvement in their tandem walk Pose Dispersion Index compared to those who received a placebo. researchgate.netspringermedicine.com This indicates that kinematic analysis can complement traditional, often subjective, clinical rating scales for assessing motor function. springermedicine.com

Histopathological and Immunohistochemical Analyses of Neural Tissue

Histopathological and immunohistochemical analyses are essential for examining the microscopic structure and molecular composition of neural tissues. These techniques provide insights into the cellular effects of this compound on brain pathology.

In preclinical studies of Alzheimer's disease, these methods have been used to evaluate the impact of riluzole, the parent drug of this compound. The findings from these studies are relevant to understanding the potential effects of this compound. Key analyses include:

Immunohistochemistry (IHC): This method uses antibodies to detect specific proteins within tissue sections. In Alzheimer's research, IHC is used to assess:

Amyloid-beta (Aβ) deposition: A hallmark pathology of Alzheimer's disease. researchgate.netnih.govresearchgate.net

Tau hyperphosphorylation: Another key pathological feature of the disease. researchgate.netnih.govresearchgate.net

Glial Fibrillary Acidic Protein (GFAP): A marker for astrocyte activation, which is a sign of neuroinflammation. nih.govresearchgate.net

Vesicular Glutamate Transporter 1 (VGlut1): To investigate presynaptic changes. researchgate.net

Studies have shown that riluzole treatment can reduce Aβ deposition, tau hyperphosphorylation, and astrocyte activation, as well as prevent neuronal loss in Alzheimer's disease models. nih.govresearchgate.net Furthermore, immunohistochemistry has been used to demonstrate that this compound treatment can decrease the levels of VGlut1 in 3xTg mice. researchgate.net In glioblastoma research, resected human tumor tissue is examined for biomarkers such as neuroligin-3 and phosphorylated AMPA receptors. gbmnetwork.org

Patient-Derived Orthotopic Xenograft (PDOX) Models in Preclinical Oncology Research

Patient-derived orthotopic xenograft (PDOX) models are advanced preclinical models used in cancer research. amegroups.orgfrontiersin.orgnih.gov These models involve implanting tumor tissue from a patient directly into the corresponding organ of an immunodeficient mouse. amegroups.orgoatext.com This approach is considered more representative of human cancer than traditional cell line-derived xenografts because it better preserves the original tumor's heterogeneity and microenvironment. frontiersin.orgoatext.com

In the context of glioblastoma research, PDOX models are being used to study the efficacy of this compound. gbmnetwork.org These models allow researchers to:

Examine the impact of the drug on the tumor microenvironment, including glutamate levels. gbmnetwork.org

Investigate biomarkers of neuron-glioblastoma signaling. gbmnetwork.org

The use of PDOX models provides a powerful platform for preclinical evaluation of this compound's anti-cancer effects and for identifying potential biomarkers of response. gbmnetwork.orgfrontiersin.org

Theoretical Implications and Future Research Directions

Broader Relevance of Troriluzole's Glutamate (B1630785) Modulatory Action in Neurological Pathophysiology

The dysregulation of glutamate is a common pathological thread in a wide array of neurological disorders. biospace.com this compound's ability to modulate this key neurotransmitter gives it broad therapeutic potential. biohaven.combiohaven.combiohaven.combiohaven.com Conditions where its action is being actively investigated include:

Spinocerebellar Ataxia (SCA): In SCA, a group of hereditary neurodegenerative disorders, there is documented glutamate deregulation that contributes to Purkinje cell dysfunction and neurodegeneration. biohaven.combiohaven.com this compound aims to address this by normalizing glutamate levels. biohaven.combiohaven.com Clinical trial data has suggested a significant slowing of disease progression in SCA patients treated with this compound. biohaven.com

Obsessive-Compulsive Disorder (OCD): Glutamatergic dysfunction within the cortico-striatal-thalamic pathway is implicated in the pathophysiology of OCD. biospace.combiohaven.combiohaven.com this compound is being studied as a novel treatment to normalize synaptic glutamate and improve OCD symptoms. biohaven.combiohaven.com

Alzheimer's Disease (AD): Early stages of AD are associated with an accumulation of glutamate and hyperactivity, which contribute to the disease's pathology and cognitive decline. biorxiv.org Preclinical studies in mouse models of AD have shown that this compound can rescue glutamatergic deficits, reduce amyloid and tau pathology, and improve synaptic and memory impairments. biorxiv.orgnih.govresearchgate.netresearchgate.net

Generalized Anxiety Disorder (GAD): Emerging evidence suggests that glutamatergic dysfunction plays a role in the development of anxiety disorders. prnewswire.com this compound is being investigated as a potential new treatment modality for GAD. prnewswire.com

Glioblastoma: Research indicates that glioblastoma cells can be driven by neuronal activity through glutamatergic synapses. gbmnetwork.org Preclinical studies are exploring whether this compound can decrease glutamate in the tumor microenvironment and thereby inhibit glioblastoma growth. gbmnetwork.org

Methamphetamine Dependence: Glutamatergic dysregulation is known to perpetuate methamphetamine dependence. nih.gov In animal models, this compound has been shown to inhibit behaviors associated with methamphetamine preference and normalize related glutamate biomarkers in the brain. nih.gov

Elucidating Specific Glutamate Pathway Targets for Enhanced Therapeutic Precision

This compound's therapeutic effects are rooted in its ability to influence specific components of the glutamate pathway. As a prodrug, it is converted to riluzole (B1680632) in the body. clinicaltrials.eumedchemexpress.com The mechanisms of action, largely attributed to the active metabolite riluzole, include:

Enhancing Glutamate Reuptake: this compound augments the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2, located on glial cells. biohaven.combiospace.combiohaven.combiohaven.combiohaven.com This action increases the clearance of glutamate from the synaptic cleft, thereby reducing excitotoxicity. alzdiscovery.org

Inhibiting Glutamate Release: Riluzole, the active metabolite, has been shown to inhibit neuronal glutamate release. nih.govalzdiscovery.org This is achieved through the inhibition of sodium and calcium channels and the activation of potassium channels. nih.gov

Modulating Glutamate Transporters: In a mouse model of Alzheimer's disease, this compound treatment led to a reduction in the expression of vesicular glutamate transporter 1 (VGlut1). biorxiv.orgnih.govresearchgate.net This suggests a presynaptic mechanism that can decrease both basal and evoked glutamate release. biorxiv.orgnih.govresearchgate.net

Normalizing Glutamate Biomarkers: In a rat model of methamphetamine dependence, this compound normalized the increased levels of glutamate carboxypeptidase II (GCPII) in the mesolimbic pathway, indicating a specific molecular target. nih.gov

Potential for Disease-Modifying Effects Through Sustained Glutamatergic Regulation

The ability of this compound to provide sustained regulation of the glutamate system suggests a potential for disease-modifying effects, rather than purely symptomatic treatment. clinicaltrials.gov

In Spinocerebellar Ataxia, long-term clinical data has indicated that this compound can significantly slow the rate of disease progression. biohaven.com Patients treated with this compound showed a 50-70% slower decline compared to untreated individuals, which translates to a delay in disease progression of 1.5-2.2 years over a three-year study period. biohaven.com This suggests a neuroprotective effect that could alter the natural course of the disease. alzdiscovery.org

Similarly, in preclinical models of Alzheimer's disease, this compound has demonstrated the ability to reduce core pathologies, including amyloid and tau deposits, alongside improving cognitive function. biorxiv.orgnih.govresearchgate.netresearchgate.net This points towards a potential to intervene in the underlying disease process.

Novel Research Avenues and Untapped Applications for this compound in Other Conditions of Glutamate Dysregulation

The central role of glutamate in brain function and pathology opens up numerous other potential applications for a glutamate modulator like this compound. biohaven.combiohaven.combiohaven.combiohaven.com Given that glutamatergic dysfunction is implicated in a wide range of disorders, future research could explore the efficacy of this compound in:

Depression: Dysregulation of the glutamate system is also a feature of major depressive disorder.

Chronic Pain: Glutamate is a key neurotransmitter in the transmission of pain signals.

Other Neurodegenerative Diseases: Beyond Alzheimer's and SCA, other conditions like Parkinson's disease and Huntington's disease involve glutamatergic pathway alterations.

The development of this compound as a third-generation prodrug of riluzole was designed to offer improved bioavailability and dosing, which may make it a more viable option for these and other chronic conditions. nih.govclinicaltrials.govbiohaven.com

Advancements in Preclinical Modeling and Experimental Design for Glutamatergic Therapeutics

The investigation of this compound has benefited from and contributed to advancements in preclinical modeling for glutamatergic therapeutics.

Animal Models: A variety of animal models have been instrumental in elucidating the mechanisms and potential of this compound. These include:

3xTg-AD mice: This model of Alzheimer's disease, which exhibits both amyloid and tau pathology, has been crucial in demonstrating this compound's ability to rescue glutamatergic deficits and reduce key pathological markers. biorxiv.orgnih.govresearchgate.net

Rat models of methamphetamine dependence: These models have allowed for the study of this compound's effects on addiction-related behaviors and the underlying changes in glutamate biomarkers. nih.gov

Murine models of glioblastoma: These are being used to test the hypothesis that targeting glutamatergic signaling can inhibit tumor growth. gbmnetwork.org

Advanced Imaging and Electrophysiology: Techniques such as intraoperative electrocorticography and magnetic resonance spectrometry imaging are being employed in preclinical and clinical studies of this compound in glioblastoma to assess its effects on neuronal hyperexcitability and glutamate levels in real-time. gbmnetwork.org

Human-Derived Models: The use of patient-derived orthotopic xenograft (PDOX) models of glioblastoma represents a more personalized approach to preclinical testing, allowing for the evaluation of this compound's efficacy on human tumors. gbmnetwork.org

These advanced models and experimental designs are critical for a deeper understanding of how glutamatergic therapeutics like this compound work and for identifying the patient populations most likely to benefit from them.

Compound Names

| Compound Name |

| This compound |

| Riluzole |

| Glutamate |

| Methamphetamine |

| Serotonin |

| Gamma-aminobutyric acid (GABA) |

| Amyloid |

| Tau |

Interactive Data Table: this compound Research Findings

| Condition | Model | Key Findings | Citations |

| Spinocerebellar Ataxia | Human Clinical Trial | Slowed disease progression by 50-70% over 3 years. | biohaven.com |

| Alzheimer's Disease | 3xTg-AD Mouse Model | Reduced VGlut1 expression, decreased glutamate release, restored cognitive deficits, reduced amyloid and tau pathology. | nih.gov, biorxiv.org, researchgate.net, researchgate.net |

| Methamphetamine Dependence | Rat Model | Reduced development, expression, and maintenance of methamphetamine place preference; normalized mesolimbic GCPII levels. | nih.gov |

| Glioblastoma | Murine and PDOX Models | Decreased glutamate in the tumor microenvironment and increased survival in a murine model. | gbmnetwork.org |

| Obsessive-Compulsive Disorder | Human Clinical Trial | Showed a consistent numerical treatment benefit in a Phase 2 study. | biohaven.com, biohaven.com |

| Generalized Anxiety Disorder | Human Clinical Trial | Phase 3 trial initiated based on evidence of glutamatergic dysfunction in anxiety. | prnewswire.com |

Q & A

Q. What are the primary methodological considerations for designing preclinical studies to evaluate Troriluzole's mechanism of action in neurodegenerative models?

Answer: Preclinical studies should employ bidirectional experimental designs to isolate glutamatergic modulation effects. Use in vitro models (e.g., neuronal cell lines with glutamate excitotoxicity induction) and in vivo models (e.g., transgenic mice for ALS or ataxia). Include control groups with NMDA receptor antagonists for comparative analysis. Data should be collected longitudinally, with endpoints like synaptic marker quantification (e.g., PSD-95) and behavioral assessments (e.g., rotorod tests). Statistical power analysis must precede experiments to ensure sample adequacy .

Q. How can researchers optimize outcome measures in early-phase clinical trials for this compound?

Answer: Prioritize validated clinical outcome assessments (COAs) sensitive to cerebellar ataxia or ALS progression, such as the Scale for Assessment and Rating of Ataxia (SARA) or ALS Functional Rating Scale. Incorporate appendicular and axial sub-scores, but note limitations identified in phase 2 studies, where appendicular items showed higher variability . Use mixed-effects models to account for inter-patient heterogeneity and baseline severity stratification .

Q. What statistical approaches are recommended for analyzing this compound's efficacy in small-sample pilot studies?

Answer: Bayesian hierarchical models are advantageous for small samples, as they incorporate prior data (e.g., phase 2 results) to improve parameter estimation. Alternatively, non-parametric tests (e.g., Wilcoxon signed-rank) reduce assumptions about data distribution. Pre-register analysis plans to mitigate Type I errors, and report effect sizes with 95% confidence intervals .

Advanced Research Questions

Q. How should contradictory findings between preclinical and clinical studies on this compound's neuroprotective effects be addressed?

Answer: Conduct translational meta-analyses to identify discordant endpoints (e.g., biomarkers vs. clinical scores). For example, if preclinical models show glutamate reduction but clinical trials lack efficacy, investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches using population PK modeling. Validate biomarkers (e.g., CSF glutamate levels) in human trials to bridge mechanistic and clinical data .

Q. What strategies improve the reproducibility of this compound's pharmacokinetic data across diverse populations?

Answer: Standardize bioanalytical methods (e.g., LC-MS/MS for plasma quantification) and account for covariates like age, hepatic function, and concomitant medications. Use physiologically based pharmacokinetic (PBPK) modeling to predict exposure in underrepresented subgroups. Share raw PK data via repositories like ClinicalTrials.gov to enable cross-study validation .

Q. How can adaptive trial designs be implemented in late-stage this compound studies to address efficacy uncertainty?

Answer: Deploy Bayesian adaptive designs with pre-specified interim analyses. For example, re-estimate sample size based on conditional power at interim checkpoints or reallocate participants to high-responding subgroups. Ensure blinding is maintained, and use independent data monitoring committees to adjudicate adaptations .

Methodological and Data Analysis Questions

Q. What are best practices for integrating patient-reported outcomes (PROs) into this compound trials?

Answer: Validate PRO instruments (e.g., Neuro-QoL) in the target population before trial initiation. Apply Rasch analysis to confirm unidimensionality and item fit. Use electronic diaries with time-stamped entries to minimize recall bias. Analyze PRO data with longitudinal mixed models to capture trajectories of symptom burden .

Q. How should researchers handle missing data in this compound longitudinal studies?

Answer: Prefer multiple imputation (MI) over last observation carried forward (LOCF) to preserve data structure. Perform sensitivity analyses under different missingness assumptions (e.g., missing at random vs. not at random). For high attrition rates, apply pattern-mixture models or use inverse probability weighting .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., pediatric ataxia)?

Answer: Obtain informed assent/consent with age-adaptive materials. Include independent advocates for participants with cognitive impairments. Monitor for adverse events (AEs) like dizziness or hepatotoxicity via centralized labs. Report AEs using MedDRA terminology and adhere to CONSORT guidelines for transparency .

Q. How can researchers ensure compliance with FAIR data principles in this compound studies?

Answer: Deposit de-identified datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Annotate metadata using standardized ontologies (e.g., SNOMED CT for adverse events). Provide codebooks and analysis scripts in open-source formats (e.g., R/Python) to enhance reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.